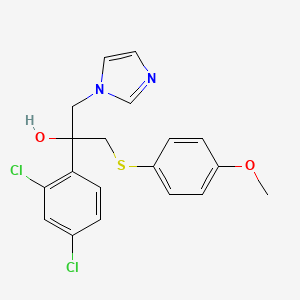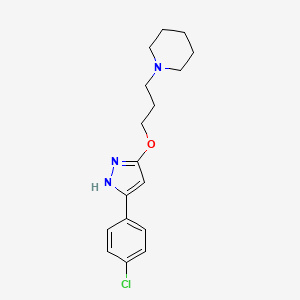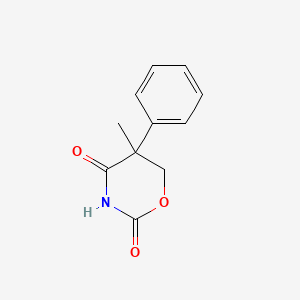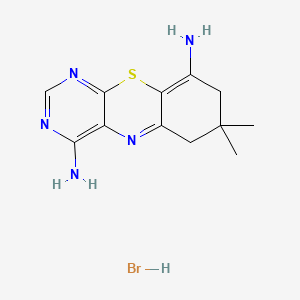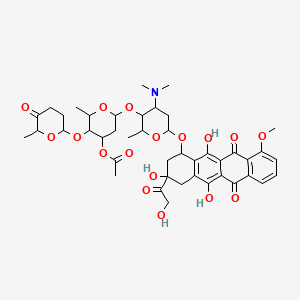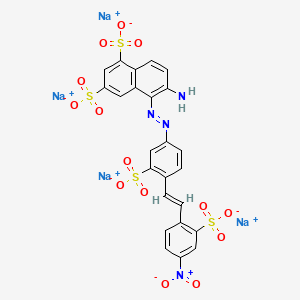
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt typically involves multiple steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.
Sulfonation: This is followed by sulfonation to add sulfonic acid groups to the naphthalene ring.
Amination: The nitro groups are then reduced to amino groups.
Diazotization: The amino groups are diazotized to form diazonium salts.
Coupling Reaction: Finally, the diazonium salts are coupled with other aromatic compounds to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Formation of nitroso compounds and sulfonic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include aromatic compounds that can participate in coupling reactions. The pathways involved often include electron transfer processes, leading to the formation of colored products.
相似化合物的比较
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitrophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
- 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-3-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
Uniqueness
The unique combination of nitro, sulfonic acid, and azo groups in 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt gives it distinct chemical properties, making it particularly useful in applications requiring vibrant colors and specific reactivity.
属性
CAS 编号 |
74398-78-0 |
|---|---|
分子式 |
C24H14N4Na4O14S4 |
分子量 |
802.6 g/mol |
IUPAC 名称 |
tetrasodium;6-amino-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H18N4O14S4.4Na/c25-20-8-7-18-19(11-17(43(31,32)33)12-23(18)46(40,41)42)24(20)27-26-15-5-3-13(21(9-15)44(34,35)36)1-2-14-4-6-16(28(29)30)10-22(14)45(37,38)39;;;;/h1-12H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4/b2-1+,27-26?;;;; |
InChI 键 |
CQMBKZCMBKMCJT-CRSRMRDOSA-J |
手性 SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


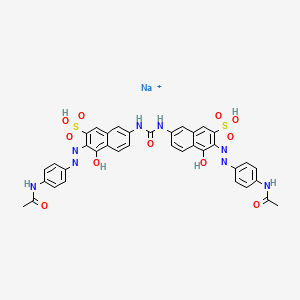
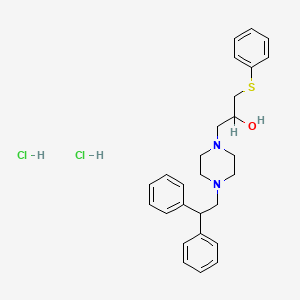
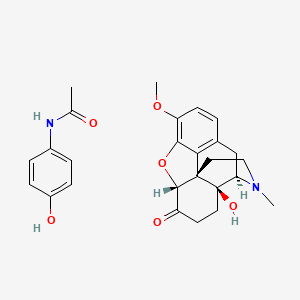
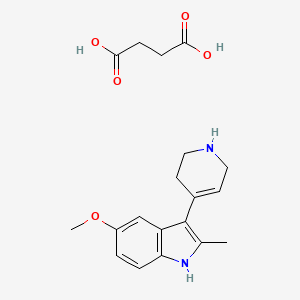
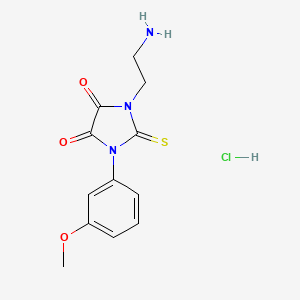
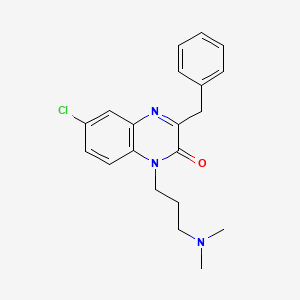
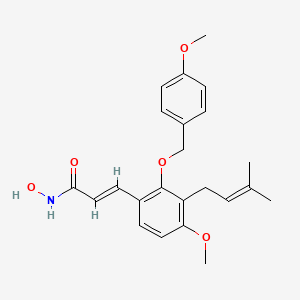
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
